molecular formula C13H19NO B8080000 (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol

(3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol

Cat. No.: B8080000
M. Wt: 205.30 g/mol
InChI Key: PPXAJUZJHQALQU-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol: is a complex organic compound belonging to the piperidine family. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by its chiral centers at the 3rd and 5th carbon atoms, as well as a phenyl group attached to the piperidine ring.

Synthetic Routes and Reaction Conditions:

  • Chiral Pool Synthesis: Starting from naturally occurring chiral compounds, such as amino acids, to build the piperidine ring.

  • Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to induce asymmetry during the synthesis process.

  • Reduction of Ketones: Converting ketones to piperidines through reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods:

  • Batch Production: Conducting the synthesis in controlled batches to ensure consistency and quality.

  • Continuous Flow Synthesis: Implementing continuous flow reactors to enhance production efficiency and scalability.

Chemical Reactions Analysis

(3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol: undergoes various types of chemical reactions:

  • Oxidation: Converting the compound to its corresponding ketone or amine oxide.

  • Reduction: Reducing the compound to form simpler derivatives.

  • Substitution Reactions: Replacing one or more hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions to achieve the desired substitution.

Major Products Formed:

  • Oxidation Products: Piperidin-4-one derivatives.

  • Reduction Products: Piperidin-4-ol derivatives.

  • Substitution Products: Various substituted piperidines depending on the reagents used.

Scientific Research Applications

(3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol: has diverse applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

  • Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, such as neurological disorders and inflammation.

  • Industry: Employed in the development of new materials and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: Binding to enzymes or receptors involved in biological processes.

  • Pathways: Modulating signaling pathways related to disease states or physiological functions.

Comparison with Similar Compounds

(3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol: is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Piperidine derivatives, such as piperidin-4-ol and its various substituted analogs.

  • Uniqueness: The presence of chiral centers and the phenyl group contribute to its distinct chemical and biological properties.

This compound's unique structure and properties make it a valuable subject of study in various scientific fields. Its applications in chemistry, biology, medicine, and industry continue to expand, offering new opportunities for research and development.

Properties

IUPAC Name

(3R,5R)-3,5-dimethyl-4-phenylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10-8-14-9-11(2)13(10,15)12-6-4-3-5-7-12/h3-7,10-11,14-15H,8-9H2,1-2H3/t10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXAJUZJHQALQU-GHMZBOCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(C1(C2=CC=CC=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@H](C1(C2=CC=CC=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.